molecular formula C9H6BrNO4 B1646062 4-Bromo-5-methoxy-2-nitrobenzofuran

4-Bromo-5-methoxy-2-nitrobenzofuran

Cat. No.: B1646062
M. Wt: 272.05 g/mol
InChI Key: PFBYESRVXMNOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methoxy-2-nitrobenzofuran is a heterocyclic compound featuring a benzofuran core substituted with bromo (Br), methoxy (OCH₃), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. The benzofuran scaffold is known for its aromaticity and electron-rich nature, which can be modulated by substituents.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

4-bromo-5-methoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C9H6BrNO4/c1-14-7-3-2-6-5(9(7)10)4-8(15-6)11(12)13/h2-4H,1H3

InChI Key

PFBYESRVXMNOLH-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications
4-Bromo-5-methoxy-2-nitrobenzofuran Benzofuran 4-Br, 5-OCH₃, 2-NO₂ C₉H₆BrNO₄ High reactivity (nitro group); potential pharmacological activity
3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one Furanone 3-Br, 4-N(CH₂Ph)₂, 5-OCH₃ C₂₀H₁₉BrN₂O₃ Electron-rich amine substituent; crystallographically characterized
5-Bromo-4-nitro-1H-imidazole Imidazole 5-Br, 4-NO₂ C₃H₂BrN₃O₂ Nitroimidazole derivatives; antimicrobial applications
4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide Benzamide 4-Br, 2-Cl, 5-F, N-OCH₃, N-CH₃ C₉H₈BrClFNO₂ Polyhalogenated; amide functionality for drug intermediates

Key Observations :

  • Electronic Effects: The nitro group in this compound enhances electrophilicity at the benzofuran ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the dibenzylamino group in the furanone derivative is electron-donating, directing reactivity toward electrophilic attacks.
  • Solubility: Methoxy groups generally improve solubility in polar solvents, but the nitro and bromo groups in the target compound may counteract this, reducing water solubility compared to analogs like 2-Amino-4-chloro-5-methoxybenzonitrile (), where the amino group increases polarity .

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